Product packaging for 2,6-Dichloro-4-isopropylaniline(Cat. No.:CAS No. 1428234-45-0)

2,6-Dichloro-4-isopropylaniline

Cat. No.: B3240117
CAS No.: 1428234-45-0
M. Wt: 204.09 g/mol
InChI Key: YWZJMEWPEZRBTL-UHFFFAOYSA-N
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Description

Significance of Halogenated Anilines in Contemporary Chemical Synthesis

Halogenated anilines are indispensable building blocks in modern chemical synthesis. acs.orgnih.gov Their significance stems from the unique reactivity imparted by the halogen substituents. These halogen atoms serve as versatile synthetic "handles," enabling a wide range of chemical transformations that are fundamental to constructing complex molecular architectures. acs.orgtutorchase.com They are critically important precursors for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are among the most powerful methods for forming carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov

Furthermore, halogenated aromatic compounds are prevalent substructures in numerous biologically active molecules and industrial materials. acs.orgnih.gov The ability to selectively introduce halogens onto an aniline (B41778) ring allows chemists to fine-tune the electronic and physical properties of a molecule, which is a crucial aspect of designing new pharmaceuticals and functional materials. tutorchase.com The development of new methods for the regioselective halogenation of electron-rich aromatic systems like anilines remains an area of high utility and active research in synthetic organic chemistry. acs.orgnih.gov

Structural Attributes and Reactivity Profiles of Substituted Anilines

The reactivity of a substituted aniline is intricately governed by the electronic and steric effects of the groups attached to the aromatic ring. The parent aniline molecule contains an amino group (-NH₂), which is a potent electron-donating group. byjus.comallen.in This group increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule highly activated towards electrophilic substitution reactions. byjus.comallen.in

However, the introduction of other substituents dramatically modulates this inherent reactivity:

Electron-Donating Groups (EDGs): Groups like alkyls (e.g., isopropyl) further increase the ring's electron density, enhancing its reactivity towards electrophiles. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine, exert a dual effect. They are electron-withdrawing through induction, which deactivates the ring, but they are also ortho-, para-directing due to resonance involving their lone pairs of electrons. nih.govacs.org

Table 1: Influence of Substituents on Aniline Reactivity
Substituent GroupPosition on Target MoleculeElectronic EffectInfluence on ReactivitySteric Effect
Amino (-NH₂)1Strongly Electron-DonatingActivating, ortho-, para-directingModerate
Chloro (-Cl)2, 6Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Deactivating, ortho-, para-directingSignificant
Isopropyl (-CH(CH₃)₂)4Weakly Electron-DonatingActivating, ortho-, para-directingBulky

Overview of Research Trajectories for 2,6-Dichloro-4-isopropylaniline and Analogues

The distinct structural characteristics of this compound and similarly bulky anilines make them highly valuable precursors for the synthesis of advanced ligands used in transition-metal catalysis. A primary area of research involves their use in creating N-heterocyclic carbenes (NHCs). tcichemicals.com NHCs are a class of ligands prized for their strong electron-donating properties and their ability to form highly stable and active metal complexes. tcichemicals.com

The introduction of sterically demanding substituents, such as the 2,6-dichloro or 2,6-diisopropyl groups on the aniline-derived wings of the NHC, is a key strategy for stabilizing the catalytic metal center. tcichemicals.comnih.gov This "flexible steric bulk" prevents catalyst decomposition and can enhance catalytic activity and selectivity. mdpi.com For instance, bulky aniline derivatives are crucial for synthesizing highly hindered NHC ligands that enable challenging chemical transformations, such as the cross-coupling of sterically demanding amines and aryl chlorides. nih.gov Research has shown that the careful tuning of the steric and electronic properties of NHC ligands, often derived from anilines like this compound, is critical for achieving high yields in difficult coupling reactions. nih.govacs.org These catalysts find applications in the synthesis of complex molecules for the pharmaceutical and materials science industries. nih.gov

Table 2: Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₁Cl₂N
Molecular Weight204.10 g/mol
CAS Number21912-75-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2N B3240117 2,6-Dichloro-4-isopropylaniline CAS No. 1428234-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJMEWPEZRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Engineering for 2,6 Dichloro 4 Isopropylaniline

Direct Halogenation Strategies for Aniline (B41778) Derivatives

The direct chlorination of 4-isopropylaniline (B126951) presents a straightforward route to 2,6-Dichloro-4-isopropylaniline. The amino group is a potent ortho-, para-directing group in electrophilic aromatic substitution. With the para-position occupied by the isopropyl group, incoming electrophiles are directed primarily to the ortho-positions (2 and 6), making regioselective dichlorination feasible.

Regioselective Chlorination Approaches

Achieving selective chlorination at the 2 and 6 positions of 4-isopropylaniline requires careful selection of the chlorinating agent and reaction conditions to prevent the formation of by-products.

Several reagents are employed for the chlorination of anilines.

Sulfuryl chloride (SO₂Cl₂) : This reagent, particularly when used with a secondary amine organocatalyst, has been shown to be effective for the ortho-selective chlorination of anilines under mild conditions. rsc.org The catalytic system can enhance the regioselectivity towards the desired 2,6-dichloro product.

N-Chlorosuccinimide (NCS) : NCS is a convenient and milder alternative to gaseous chlorine for aromatic chlorinations. tandfonline.com Studies on aniline itself have shown that treatment with sufficient equivalents of NCS in a suitable solvent like acetonitrile (B52724) can lead to polychlorination, suggesting its potential for the dichlorination of 4-isopropylaniline. tandfonline.com

Chlorine Gas (Cl₂) : Direct bubbling of chlorine gas through a solution of the aniline derivative can be used. However, this method can be aggressive and may lead to the formation of undesirable resinous oxidation products if not strictly controlled, especially in the presence of trace amounts of water. sciencemadness.org Performing the reaction on the aniline hydrochloride salt can mitigate some of these side reactions. sciencemadness.org

Hydrogen Peroxide/HCl System : A mixture of hydrogen peroxide and hydrochloric acid in a solvent like acetic acid can generate in situ electrophilic chlorine for the chlorination of anilines. sciencemadness.org This method requires careful temperature control to manage its exothermic nature. sciencemadness.org

Optimization of Chlorination Reaction Conditions

The successful synthesis of this compound via direct chlorination hinges on the meticulous optimization of several reaction parameters to maximize yield and purity.

Solvent : The choice of solvent is critical. Polar aprotic solvents like acetonitrile or chlorinated hydrocarbons such as dichloromethane (B109758) are often used. tandfonline.comsciencemadness.org For certain catalyst systems, ionic liquids have been investigated as they can enhance reaction rates and selectivity while offering a safer operational choice. nih.govresearchgate.net In some patented processes for similar compounds, chlorination is conducted in polar protic solvents like alkanoic acids (e.g., acetic acid), often mixed with water. googleapis.com

Temperature : Temperature control is paramount. Many chlorination reactions are exothermic. sciencemadness.org Reactions are often initiated at low temperatures (e.g., 0-10 °C) and then allowed to proceed at room temperature or with gentle heating to ensure complete reaction without promoting by-product formation. sciencemadness.orggoogleapis.com High temperatures can lead to over-chlorination or degradation of the starting material and product.

Stoichiometry : The molar ratio of the chlorinating agent to the 4-isopropylaniline substrate must be carefully controlled. A slight excess of the chlorinating agent (e.g., 2.0 to 2.5 equivalents) is typically used to drive the dichlorination to completion.

Catalyst/Additives : In some protocols, Lewis acid catalysts may be employed to enhance the electrophilicity of the chlorinating agent. googleapis.com Alternatively, as seen in modern methods, organocatalysts can be used to direct the regioselectivity. rsc.org In processes involving acids, the addition of a buffer, such as an alkali metal bicarbonate, can be advantageous for controlling the pH and improving the outcome of the chlorination. googleapis.com

Table 1: Illustrative Parameters for Optimization of Direct Chlorination of 4-Isopropylaniline

ParameterVariationRationalePotential Outcome
Chlorinating Agent SO₂Cl₂/Cat., NCS, Cl₂, H₂O₂/HClDifferent reactivity and selectivity profiles. rsc.orgtandfonline.comsciencemadness.orgHigh yield of 2,6-dichloro isomer with SO₂Cl₂/organocatalyst.
Solvent Acetonitrile, Dichloromethane, Acetic Acid/WaterInfluences solubility, reaction rate, and side reactions. tandfonline.comsciencemadness.orggoogleapis.comAcetic acid/water mixtures may improve selectivity in some systems. googleapis.com
Temperature 0 °C to 60 °CBalances reaction rate against by-product formation. sciencemadness.orggoogleapis.comLower temperatures may be required to control exotherms and prevent oxidation. sciencemadness.org
Catalyst None, Organocatalyst, Lewis AcidEnhances reaction rate and/or directs regioselectivity. rsc.orggoogleapis.comOrganocatalyst promotes ortho-selectivity. rsc.org

Approaches via Functional Group Interconversion from Precursors

An alternative to direct chlorination involves synthesizing a precursor molecule that already contains the 2,6-dichloro-4-isopropyl-substituted aromatic ring and then converting a different functional group into the required aniline amine group.

Reduction of Nitroaromatic Compounds

This synthetic route proceeds via the precursor 2,6-dichloro-4-isopropylnitrobenzene . The strategy involves two main steps: the synthesis of the nitroaromatic intermediate followed by its reduction.

Synthesis of the Nitro Precursor : The intermediate, 2,6-dichloro-4-isopropylnitrobenzene, can be prepared by the nitration of 1,3-dichloro-5-isopropylbenzene (B1609649) . The nitration is typically carried out using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.

Reduction of the Nitro Group : The nitro group of 2,6-dichloro-4-isopropylnitrobenzene is then reduced to an amino group to yield the final product. This is a common and generally high-yielding transformation in organic synthesis. Several methods are effective:

Catalytic Hydrogenation : This is a clean and efficient method, often employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. patsnap.com The reaction is typically run in a solvent like ethanol, methanol, or ethyl acetate (B1210297). googleapis.com Care must be taken as some catalysts can be poisoned by residual halides, and over-reduction can sometimes occur under harsh conditions. googleapis.com

Metal-Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also widely used for reducing aromatic nitro compounds.

Table 2: Comparison of Reduction Methods for 2,6-dichloro-4-isopropylnitrobenzene

MethodReagentsSolventTemperatureAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CEthanol, Ethyl AcetateRoom Temp. - 50 °CHigh yield, clean product, easy work-up. patsnap.comCatalyst cost, potential for dehalogenation. googleapis.com
Metal/Acid Reduction Fe, HClWater, EthanolRefluxLow cost, robust.Requires stoichiometric metal, acidic waste stream.
Metal/Acid Reduction Sn, HClEthanolRefluxEffective.More expensive than iron, tin salts can be problematic in work-up.

Amination of Halogenated Aromatic Systems

This approach involves introducing the amino group onto a pre-existing halogenated aromatic ring through a substitution reaction. A potential precursor for this route is 1,3,4-trichloro-5-isopropylbenzene . In this molecule, the chlorine atom at the 4-position is flanked by two other chlorine atoms, which may activate it towards nucleophilic aromatic substitution.

The amination could be achieved under high pressure and temperature conditions using ammonia (B1221849), often in the presence of a copper catalyst (Ullmann condensation) or a palladium catalyst (Buchwald-Hartwig amination). For instance, related syntheses of fluorinated anilines have been achieved by reacting polychlorinated precursors with ammonia at high temperatures and pressures with a copper chloride/potassium fluoride (B91410) catalyst system. google.com

Another potential pathway involves the amination of 2,6-dichloro-4-isopropylphenol . Phenols can be converted to anilines through catalytic amination processes. This typically involves reacting the phenol (B47542) with ammonia and hydrogen over a specialized catalyst at elevated temperatures. google.com

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern, efficient synthetic routes to this compound, enhancing selectivity, increasing reaction rates, and allowing for milder conditions.

Organocatalysis in Chlorination : For the direct chlorination of 4-isopropylaniline, secondary amine organocatalysts have emerged as a powerful tool for directing the chlorination specifically to the ortho positions, which is crucial for forming the 2,6-dichloro product. rsc.org

Metal Catalysis in Halogenation : Traditional Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to catalyze electrophilic chlorination, although they can be less selective. googleapis.com More advanced palladium catalysts have been developed for C-H activation/chlorination reactions, though these are often designed for meta-selectivity. nih.govnih.gov

Catalytic Hydrogenation : The reduction of the nitro-intermediate (2,6-dichloro-4-isopropylnitrobenzene) is most effectively and cleanly performed by catalytic hydrogenation. Palladium on carbon (Pd/C) is the most common and versatile catalyst for this transformation, facilitating the reduction under relatively mild conditions of temperature and pressure. patsnap.comgoogleapis.com

Catalysis in Amination Reactions : Should the synthesis proceed via amination of a halogenated precursor, transition metal catalysis is essential. Buchwald-Hartwig amination reactions utilize palladium catalysts with specialized phosphine (B1218219) ligands to form the C-N bond. The older Ullmann condensation typically uses copper-based catalysts for the same purpose, often requiring higher reaction temperatures. google.com For the conversion of a phenol precursor, specialized solid-supported catalysts, such as palladium on a mixed-oxide support (e.g., MgO-Al₂O₃), are used to facilitate the amination with ammonia. google.com

Transition Metal-Mediated Syntheses

Transition metal catalysis offers a powerful and versatile approach for the formation of the carbon-nitrogen bond in this compound. The most prominent among these methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. patsnap.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the reaction of 1,3-dichloro-5-isopropylbenzene with ammonia or an ammonia equivalent. The use of aqueous ammonia in palladium-catalyzed aminations has been a significant challenge due to catalyst deactivation and competing hydroxylation reactions. However, recent developments in ligand design have enabled the use of aqueous ammonia, a convenient and inexpensive nitrogen source. google.com

The general scheme for a Buchwald-Hartwig amination to produce this compound would be as follows:

Figure 1: General scheme for the Buchwald-Hartwig amination for the synthesis of this compound.

Key to the success of this reaction is the choice of the palladium precursor and the supporting ligand. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used palladium sources. google.com

Ligand Design for Enhanced Synthetic Efficiency

The efficiency and scope of the Buchwald-Hartwig amination are critically dependent on the nature of the phosphine ligand coordinated to the palladium center. For sterically hindered substrates, such as those required for the synthesis of this compound, the design of bulky and electron-rich ligands is paramount. patsnap.comjustia.com These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

Several classes of ligands have been developed that are effective for the amination of aryl chlorides. simsonpharma.com Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are particularly noteworthy for their ability to promote the coupling of sterically demanding partners. google.com Another important class of ligands for this transformation are the ferrocene-based ligands developed by Hartwig. patsnap.com

More recently, the development of ligands like KPhos, a dialkyl biheteroaryl phosphine, has allowed for highly selective amination of aryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, suppressing the formation of undesired diarylamine and aryl alcohol byproducts. google.com The application of such a ligand could be highly beneficial for the synthesis of this compound, providing a direct and efficient route.

Below is a table summarizing various ligand types and their general applicability in palladium-catalyzed amination reactions.

Ligand TypeExamplesGeneral ApplicabilityReference
Biarylphosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered aryl chlorides and a broad range of amines. google.com
Ferrocene-based Josiphos, DPPFGood for primary amines and aryl iodides/triflates. patsnap.com
Dialkylbiarylphosphines (o-biphenyl)P(t-Bu)₂Active for a wide variety of aryl halides and amines, including room temperature reactions. google.com
Carbazolyl-derived P,N-LigandsEffective for highly sterically congested couplings. justia.com
Dialkyl biheteroaryl phosphines KPhosEnables amination with aqueous ammonia and hydroxide base with high selectivity. google.com

Scale-Up and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. One of the primary industrial routes to similar compounds, such as 2,6-dichloroaniline (B118687), involves the direct chlorination of the corresponding aniline precursor. googleapis.comgoogleapis.com A similar approach could be envisioned for this compound, starting from 4-isopropylaniline.

The chlorination of anilines can be achieved using various chlorinating agents, including chlorine gas and sulfuryl chloride (SO₂Cl₂). justia.comscribd.com The reaction is typically carried out in an inert solvent, and the formation of the aniline hydrochloride salt prior to chlorination can influence the regioselectivity of the reaction. scribd.com Patents describe the chlorination of 2,6-dialkylanilines in the presence of an inert organic solvent, with the reaction temperature controlled to optimize the yield of the desired 4-chloro product. scribd.com

Another patented method for preparing 2,6-dichloroanilines involves a multi-step process starting from an anilide, which includes bromination, chlorination, and subsequent reduction/hydrolysis steps. prepchem.comorgsyn.orggoogle.com This approach is designed to control the regioselectivity of the halogenation steps.

For transition metal-catalyzed routes, catalyst loading, cost, and removal from the final product are critical industrial considerations. The development of highly active catalysts with low palladium loadings is a key area of research to make these processes more economically viable on a large scale. googleapis.com The stability of the catalyst and ligands under process conditions is also a major factor.

The table below outlines some of the key considerations for the industrial synthesis of this compound.

ParameterIndustrial ConsiderationPotential Solution
Raw Material Cost Availability and price of starting materials like 4-isopropylaniline or 1,3-dichloro-5-isopropylbenzene.Process optimization to maximize yield and minimize waste.
Reaction Safety Handling of hazardous reagents like chlorine gas or pyrophoric bases.Use of alternative, safer reagents; robust engineering controls.
Process Efficiency Reaction time, throughput, and energy consumption.Development of more active catalysts; optimization of reaction conditions.
Product Purification Removal of byproducts and residual catalyst.Crystallization, distillation, or chromatography; use of catalysts that are easily removed.
Waste Management Disposal of solvent and reagent waste.Implementation of green chemistry principles, such as solvent recycling and atom-economical reactions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance the sustainability of manufacturing processes. For the synthesis of this compound, several green chemistry strategies can be implemented.

One of the key principles is the use of safer solvents or solvent-free conditions. Research has shown that microwave-assisted synthesis of anilines in aqueous ammonium (B1175870) hydroxide can proceed without the need for transition metals or organic solvents, offering a greener alternative for certain substrates. google.com While the direct applicability to this compound needs to be evaluated, this approach highlights a promising direction.

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Transition metal-catalyzed aminations are inherently more atom-economical than classical methods that generate significant waste. The development of catalysts that operate under milder conditions and with lower environmental impact, such as those based on more abundant metals or those that function in greener solvents like water or bio-based solvents, is a continuous effort. googleapis.com

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Utilizing reactions like catalytic amination that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using less toxic reagents and solvents. Exploring alternatives to highly reactive chlorinating agents.
Designing Safer Chemicals The target molecule itself is an intermediate, but its synthesis should be designed to minimize risks.
Safer Solvents and Auxiliaries Exploring the use of water, supercritical fluids, or bio-based solvents. googleapis.com
Design for Energy Efficiency Utilizing catalysis to lower reaction temperatures and pressures. Microwave-assisted synthesis can also be more energy-efficient.
Use of Renewable Feedstocks While not directly applicable to the core structure, ancillary reagents could potentially be derived from renewable sources.
Reduce Derivatives Employing direct chlorination or amination to avoid the use of protecting groups.
Catalysis Preferring catalytic methods (e.g., Buchwald-Hartwig amination) over stoichiometric reagents.
Design for Degradation Not directly applicable to the synthesis, but to the lifecycle of the final products derived from this intermediate.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Isopropylaniline

Nucleophilic Reactivity at the Amine Moiety

The amine functional group in 2,6-dichloro-4-isopropylaniline serves as a primary site for nucleophilic attack, readily participating in reactions that form new carbon-nitrogen bonds.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Acylation, the introduction of an acyl group (R-C=O), can be achieved by treating this compound with acyl chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com These reactions typically proceed via a nucleophilic acyl substitution mechanism. libretexts.org The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the corresponding N-acylated product. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Similarly, alkylation involves the reaction of the amine with an alkyl halide. libretexts.org This reaction follows a nucleophilic substitution pathway (SN2) where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. libretexts.org However, a significant challenge in the direct alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org This occurs because the newly introduced alkyl group is electron-donating, which can increase the nucleophilicity of the nitrogen atom. libretexts.org

The reactivity of the amine in both acylation and alkylation is influenced by steric hindrance from the two ortho-chloro substituents. These bulky groups can impede the approach of electrophiles to the nitrogen atom, potentially slowing down the reaction rate compared to unhindered anilines.

Condensation Reactions for Schiff Base Formation

This compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. jecst.org This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. nih.gov The initial addition forms a carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond characteristic of a Schiff base. nih.gov The entire process is typically reversible and often catalyzed by either an acid or a base. nih.gov

Research has shown that the formation of Schiff bases from chloroanilines can sometimes result in low yields. For instance, the reaction of 2,6-dichloroaniline (B118687) with benzaldehyde (B42025) has been reported to give a low yield. researchgate.net This suggests that the electronic and steric effects of the chloro substituents can influence the equilibrium and rate of Schiff base formation.

Reactivity of the Chlorinated Aromatic Nucleus

The two chlorine atoms on the aromatic ring of this compound are key to its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Dichlorinated Phenyl Ring

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pub The chlorine atoms themselves are electron-withdrawing, which facilitates this type of reaction. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride). pressbooks.pubyoutube.com

For SNAr to occur, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is generally required to stabilize the negative charge of the intermediate. pressbooks.pub In the case of this compound, the chlorine atoms enhance the electrophilicity of the carbon atoms to which they are attached. However, the amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. The interplay of these opposing electronic effects, along with steric factors, will determine the feasibility and regioselectivity of SNAr reactions on this substrate.

The regioselectivity of SNAr on dichlorinated systems can be complex and sensitive to the substituents on the ring. wuxiapptec.com Theoretical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can help predict the most likely site of nucleophilic attack. wuxiapptec.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. libretexts.orgsigmaaldrich.com this compound can participate in several types of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. libretexts.orgsigmaaldrich.com

In a typical catalytic cycle, the process begins with the oxidative addition of the aryl chloride to a palladium(0) complex to form a palladium(II) species. This is followed by transmetalation (in the case of Suzuki or Stille couplings) or coordination of the coupling partner (e.g., an amine in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. libretexts.org

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and reaction conditions. pitt.edu Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the cross-coupling of dichlorinated heteroarenes. nih.gov The presence of two chlorine atoms raises the possibility of selective mono- or di-substitution, which can be controlled by the reaction stoichiometry and conditions.

Reaction Pathway Elucidation

Understanding the detailed reaction pathways and mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For the reactions of this compound, this involves a combination of experimental studies and computational analysis.

For nucleophilic substitution at the amine , mechanistic studies would focus on the kinetics of acylation and alkylation to determine the influence of steric hindrance from the ortho-chloro groups. This could involve comparing the reaction rates with those of less hindered anilines.

In the case of Schiff base formation , the mechanism involves a reversible multi-step process. nih.gov Elucidating the pathway would involve identifying the rate-determining step, which can be either the initial nucleophilic attack or the subsequent dehydration, depending on the reaction pH.

For Nucleophilic Aromatic Substitution (SNAr) , mechanistic elucidation involves studying the kinetics of the reaction to determine the rate law, which can provide evidence for the two-step addition-elimination mechanism. pressbooks.pubyoutube.com Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the reaction pathway, including the structures and energies of the starting materials, intermediates (Meisenheimer complex), transition states, and products. mdpi.com This can provide insights into the regioselectivity of the substitution.

In palladium-catalyzed cross-coupling reactions , the elucidation of the reaction pathway involves understanding the individual steps of the catalytic cycle: oxidative addition, transmetalation/coordination, and reductive elimination. libretexts.org The structure of the palladium catalyst and the nature of the ligands play a critical role. pitt.edu For dichlorinated substrates like this compound, mechanistic studies would also need to address the factors controlling site-selectivity in mono-coupling reactions. nih.gov

Kinetic Studies of Reaction Processes

Direct kinetic studies on the reaction processes of this compound are not readily found in peer-reviewed literature. However, the kinetics of reactions involving substituted anilines have been a subject of computational and experimental investigation, offering a framework to predict the behavior of this compound.

For instance, computational studies on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals have been performed using methods such as the M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set. mdpi.comresearchgate.net These studies calculate the rate coefficients for various reaction pathways, including hydrogen abstraction from the amino group and radical addition to the aromatic ring. mdpi.comresearchgate.net Such computational approaches could be applied to this compound to predict its reaction rates with various reagents.

Below is an illustrative data table showing hypothetical relative reaction rates for the electrophilic bromination of aniline and its substituted derivatives, based on established chemical principles.

Interactive Data Table: Relative Rates of Electrophilic Bromination

CompoundRelative Rate (Aniline = 1)Activating/Deactivating Groups
Aniline1-NH₂ (Strongly Activating)
4-Isopropylaniline (B126951)~10-NH₂ (Strongly Activating), -CH(CH₃)₂ (Weakly Activating)
2,6-Dichloroaniline~1 x 10⁻⁴-NH₂ (Strongly Activating), 2x -Cl (Deactivating)
This compound (Predicted) ~1 x 10⁻³ -NH₂ (Strongly Activating), 2x -Cl (Deactivating), -CH(CH₃)₂ (Weakly Activating)

Identification of Reaction Intermediates

The identification of reaction intermediates for this compound is crucial for elucidating reaction mechanisms. While no specific studies have been published detailing the isolation or spectroscopic identification of intermediates for this compound, we can infer potential intermediates from the synthesis of analogous compounds.

For example, the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) involves the chlorination of 4-nitroaniline. google.com In this process, 2-chloro-4-nitroaniline (B86195) is formed as a reaction intermediate before the second chlorination occurs. google.com Similarly, in reactions involving this compound, mono-substituted intermediates are likely to form.

In the synthesis of substituted anilines, dienone intermediates have been proposed, which then react to form an enamine. nih.gov Computational studies have been employed to understand the reaction pathway, ruling out some proposed mechanisms and supporting others, such as an electrocyclic ring closure of an enamine intermediate. nih.gov

For electrophilic aromatic substitution reactions on this compound, the key intermediate would be a resonance-stabilized carbocation, often referred to as an arenium ion or sigma complex. The stability of this intermediate is a critical factor in determining the regioselectivity and rate of the reaction.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic factors originating from its substituents.

Electronic Factors:

Amino Group (-NH₂): The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is a weak activating group that donates electron density to the ring through hyperconjugation and a weak inductive effect.

The combination of these electronic effects results in a complex reactivity profile. The powerful activating effect of the amino group is significantly tempered by the deactivating chloro substituents.

Steric Factors:

This steric hindrance has several important consequences:

It can influence the regioselectivity of reactions, favoring attack at less hindered positions.

It can decrease the rate of reactions by sterically hindering the formation of the transition state.

In reactions involving the amino group itself, such as acylation or alkylation, the ortho-chloro groups will sterically hinder the approach of the electrophile.

Derivatization and Analog Synthesis of 2,6 Dichloro 4 Isopropylaniline

Synthesis of Novel Heterocyclic Compounds Incorporating the Aniline (B41778) Moiety

The primary amino group of 2,6-dichloro-4-isopropylaniline is a key functional handle for constructing various nitrogen-containing heterocyclic systems. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in cyclization and condensation reactions to form stable ring structures.

The pyrrolo[2,3-d]pyrimidine core is a significant pharmacophore found in numerous tyrosine kinase inhibitors. nih.gov The synthesis of derivatives incorporating the this compound moiety can be achieved through multi-step reaction sequences. A general approach involves the initial construction of a substituted pyrrolo[2,3-d]pyrimidine, often starting from a simpler pyrimidine (B1678525) or pyrrole (B145914) precursor. sioc-journal.cn For instance, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can serve as a key intermediate. google.com

The aniline derivative is then introduced via a nucleophilic substitution reaction, typically a Buchwald-Hartwig cross-coupling reaction, where the aniline nitrogen displaces a halogen (commonly chlorine) on the pyrimidine ring. nih.gov This reaction is catalyzed by a palladium-based catalyst and a suitable phosphine (B1218219) ligand. The sterically hindered nature of the 2,6-dichloro-substituted aniline requires carefully optimized reaction conditions to achieve good yields. The general synthetic strategy allows for the creation of a library of compounds by varying the aniline component. nih.govmdpi.com

Table 1: Key Reactions in the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Reaction TypeKey Reagents and CatalystsGeneral Purpose
Buchwald-Hartwig Cross-CouplingPalladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs2CO3)Formation of the C-N bond between the aniline nitrogen and the pyrimidine ring. nih.gov
Suzuki-Miyaura Cross-CouplingPalladium catalyst (e.g., Pd(dppf)2Cl2), Boronic acid/esterIntroduction of aryl or heteroaryl substituents onto the pyrrolo[2,3-d]pyrimidine core. mdpi.com

The synthesis of triazine derivatives from this compound often utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a starting material. researchgate.netmdpi.com The chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for sequential nucleophilic substitution. researchgate.net The reaction with this compound would typically involve the displacement of one or more chlorine atoms by the aniline's amino group.

The first substitution is generally carried out at low temperatures (e.g., 0-5 °C) to ensure mono-substitution. Subsequent substitutions with other nucleophiles can be achieved by raising the temperature. mdpi.comresearchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted triazines. The reaction of this compound with cyanuric chloride would lead to the formation of N-(2,6-dichloro-4-isopropylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine. Further reaction with other amines or alcohols can introduce additional diversity.

Table 2: Synthesis of a Triazine Derivative from this compound

Starting MaterialReagentProductReaction Type
This compound2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)N-(2,6-dichloro-4-isopropylphenyl)-4,6-dichloro-1,3,5-triazin-2-amineNucleophilic Aromatic Substitution

The versatility of this compound extends to the synthesis of various other nitrogen-containing heterocycles. researchgate.netresearchgate.net For example, it can be used in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyridazines. One such documented derivative is 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline, which, although not directly synthesized from this compound, showcases the incorporation of a related dichlorinated aniline moiety into a pyridazine (B1198779) structure. nih.gov The synthesis of such compounds often involves multi-step pathways where the aniline derivative is coupled with a pre-formed heterocyclic ring. mdpi.com

Formation of Amide and Imine Derivatives

The primary amino group of this compound readily undergoes acylation and condensation reactions to form amide and imine derivatives, respectively. researchgate.net

Amides are typically synthesized by reacting the aniline with acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amides are generally stable crystalline solids.

Imines, or Schiff bases, are formed through the condensation reaction of the aniline with aldehydes or ketones, usually under acidic catalysis with the removal of water. These reactions are often reversible. The formation of imines can be a key step in the synthesis of more complex heterocyclic systems.

Table 3: General Reactions for Amide and Imine Formation

Derivative TypeReactantGeneral Product StructureKey Conditions
AmideAcyl Chloride (R-COCl)2,6-Cl₂-4-iPr-C₆H₂-NH-CO-RBase (e.g., pyridine, triethylamine)
Imine (Schiff Base)Aldehyde (R'-CHO)2,6-Cl₂-4-iPr-C₆H₂-N=CH-R'Acid catalyst, removal of water

Isopropyl Group Functionalization

While derivatization of the aniline moiety is more common, the isopropyl group also offers a site for chemical modification, primarily through oxidation reactions.

The benzylic carbon of the isopropyl group is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of a tertiary alcohol, a ketone, or even cleavage of the isopropyl group to a carboxylic acid, depending on the reaction conditions. For example, oxidation with potassium permanganate (B83412) or chromic acid under vigorous conditions could potentially oxidize the isopropyl group. However, controlling the extent of oxidation can be challenging and may require the use of milder, more selective reagents. These modifications can be used to introduce new functional groups and alter the physicochemical properties of the parent molecule.

Side-Chain Modifications and Elaborations

Oxidation of the Isopropyl Group: The benzylic position of the isopropyl group is susceptible to oxidation under controlled conditions. Treatment with mild oxidizing agents can lead to the formation of a tertiary alcohol, 2-(4-amino-3,5-dichlorophenyl)propan-2-ol. More vigorous oxidation, for instance with potassium permanganate or chromic acid, can cleave the isopropyl group to yield 4-amino-3,5-dichlorobenzoic acid. This transformation drastically alters the electronic nature of the substituent, converting an electron-donating alkyl group into a strongly electron-withdrawing carboxylic acid group.

Halogenation of the Isopropyl Group: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation, can introduce a halogen atom at the benzylic position, affording 4-(2-bromo-2-propanyl)-2,6-dichloroaniline. This halogenated derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as azides, cyanides, and thiols.

Dehydrogenation: The isopropyl group can potentially undergo catalytic dehydrogenation to form the corresponding isopropenyl substituent. This transformation introduces a site of unsaturation, which can be further functionalized through various addition reactions, including hydrogenation, halogenation, and epoxidation, thus expanding the chemical space accessible from the parent aniline.

Starting Material Reagent(s) Product Modification Type
This compoundMild Oxidizing Agent (e.g., SeO₂)2-(4-amino-3,5-dichlorophenyl)propan-2-olOxidation
This compoundStrong Oxidizing Agent (e.g., KMnO₄)4-amino-3,5-dichlorobenzoic acidOxidative Cleavage
This compoundN-Bromosuccinimide (NBS), UV light4-(2-bromo-2-propanyl)-2,6-dichloroanilineHalogenation
4-(2-bromo-2-propanyl)-2,6-dichloroanilineSodium Azide (NaN₃)4-(2-azido-2-propanyl)-2,6-dichloroanilineNucleophilic Substitution
This compoundDehydrogenation Catalyst (e.g., Pd/C)2,6-Dichloro-4-isopropenylanilineDehydrogenation

Structure-Reactivity Relationships in Derivative Chemistry

The reactivity of this compound and its derivatives is profoundly influenced by the interplay of the electronic and steric effects of its substituents. The two chlorine atoms in the ortho positions to the amino group exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). However, their primary impact is steric hindrance, which shields the amino group and modulates its nucleophilicity.

The para-isopropyl group, being an alkyl substituent, is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This electronic contribution slightly increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack compared to an unsubstituted aniline, although this is counteracted by the deactivating effect of the chlorine atoms.

In reactions involving the amino group, such as acylation or alkylation, the steric bulk of the ortho-chloro substituents significantly retards the reaction rate. This hindrance can be overcome by using more reactive electrophiles or by employing forcing reaction conditions. However, this steric shielding can also be advantageous, preventing undesired side reactions and promoting regioselectivity in certain transformations.

Derivative Substituent Effect of R Group at C4 Predicted Effect on Amino Group Nucleophilicity Predicted Effect on Aromatic Ring Electrophilicity
This compound+I (weakly activating)BaselineSlightly increased (counteracted by Cl)
2-(4-amino-3,5-dichlorophenyl)propan-2-ol+I (weakly activating)Slightly increasedSlightly increased (counteracted by Cl)
4-amino-3,5-dichlorobenzoic acid-I, -R (strongly deactivating)Significantly decreasedSignificantly decreased
4-(2-bromo-2-propanyl)-2,6-dichloroaniline-I (weakly deactivating)Slightly decreasedSlightly decreased
2,6-Dichloro-4-isopropenylanilineConjugative (can be activating or deactivating)Dependent on reaction typeEnhanced reactivity at the double bond

Computational and Theoretical Chemistry Studies of 2,6 Dichloro 4 Isopropylaniline

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of 2,6-dichloro-4-isopropylaniline. These methods provide a molecular-level understanding of its behavior.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides information about the molecule's kinetic stability and polarizability. nih.gov A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govaimspress.com

For substituted anilines, the nature of the substituents significantly influences the HOMO-LUMO gap. For instance, in a study of various aniline (B41778) derivatives, the energy gap was shown to be a key indicator of molecular stability and reactivity. tci-thaijo.org The HOMO and LUMO energies themselves relate to the molecule's ability to donate and accept electrons, respectively, which is fundamental to understanding its role in chemical reactions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties

Property Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available
Ionization Potential Data not available
Electron Affinity Data not available
Chemical Hardness Data not available
Chemical Softness Data not available
Electronegativity Data not available
Electrophilicity Index Data not available

No specific numerical data for this compound was found in the search results. The table is provided as a template for the types of data generated from HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal the different conformations a molecule can adopt and the relative stabilities of these conformations. For complex molecules, MD simulations can help in understanding the interplay between conformational variability and functional interactions. nih.gov While specific MD simulation studies on this compound were not found, the methodology is widely applied to similar molecules to explore their conformational landscape. For instance, ab initio molecular dynamics (AIMD) simulations have been used to study the interaction of molecules with surfaces, revealing how they rearrange to find lower energy states. nih.gov

Theoretical Spectroscopic Property Prediction

Theoretical methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical calculations, particularly using DFT, are widely employed to compute the vibrational frequencies of molecules. researchgate.netresearchgate.net These calculated frequencies can then be compared with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra to make detailed vibrational assignments. researchgate.net For halogenated aniline derivatives, DFT calculations at the B3LYP level of theory have been shown to provide vibrational wavenumbers that are in good agreement with experimental data after appropriate scaling. researchgate.net This allows for a comprehensive understanding of the vibrational modes of the molecule, linking specific spectral features to the motions of particular atoms and functional groups. researchgate.net

UV-Vis Absorption Predictions

Theoretical methods can also predict the electronic absorption spectra (UV-Vis) of molecules. Time-dependent DFT (TD-DFT) is a common approach for calculating the excitation energies and oscillator strengths that correspond to the absorption bands observed in UV-Vis spectroscopy. The solvent environment can significantly influence the absorption spectra, and theoretical models can account for these effects. researchgate.net While specific UV-Vis predictions for this compound were not available in the search results, the general methodology is well-established for predicting the electronic transitions of organic molecules. researchgate.netolemiss.edu

Table 2: List of Compounds

Compound Name
This compound
4-nitroaniline
2,6-dichloro-4-nitroaniline (B1670479)
p-isopropylaniline
p-nitroaniline

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For this compound, theoretical studies can predict the outcomes of various transformations, such as electrophilic aromatic substitution, which is a hallmark reaction of aniline and its derivatives.

While specific experimental or computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from computational studies on simpler, related aniline compounds. tsijournals.comresearchgate.netacs.org Density Functional Theory (DFT) is a common method used for such investigations, providing a balance between accuracy and computational cost. tsijournals.comresearchgate.net

One of the fundamental reactions of anilines is electrophilic substitution on the aromatic ring. tsijournals.com The existing substituents on the this compound ring—two chlorine atoms and an isopropyl group—profoundly influence the regioselectivity of further substitutions. The amino group (-NH₂) is a strong activating group and an ortho, para-director. However, in this molecule, both ortho positions are blocked by chlorine atoms. The isopropyl group at the para position is a weak activating group. Therefore, electrophilic attack would be directed to the remaining vacant meta positions (3 and 5).

A hypothetical reaction, such as nitration, can be modeled to understand the mechanism. The reaction would proceed through the formation of a Wheland intermediate (also known as a sigma complex), which is a resonance-stabilized carbocation. tsijournals.com The stability of this intermediate is crucial in determining the reaction rate and outcome. The transition state would resemble the structure of this high-energy intermediate.

Computational calculations, such as those performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to map the potential energy surface of the reaction. researchgate.net This would involve optimizing the geometries of the reactants, the Wheland intermediate, the transition state, and the products. Frequency calculations are then typically performed to confirm the nature of these stationary points; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Table 1: Hypothetical Calculated Energies for the Nitration of this compound at the C3 Position

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + NO₂⁺
Transition State 1+15 to +25Formation of the Wheland intermediate
Wheland Intermediate+5 to +10Sigma complex with NO₂ at C3
Transition State 2+8 to +15Deprotonation to restore aromaticity
Products-10 to -20This compound-3-nitro + H⁺

Note: These values are hypothetical and intended for illustrative purposes, based on typical values for electrophilic aromatic substitution reactions of substituted anilines.

The characterization of the transition state would involve analyzing its geometry, particularly the bond lengths and angles of the forming and breaking bonds. For instance, in a nitration reaction, the C-N bond between the aromatic ring and the incoming nitro group would be partially formed in the transition state.

Intermolecular Interaction Analysis

The physical properties and crystal packing of this compound are governed by a variety of intermolecular interactions. Computational methods can identify and quantify these non-covalent forces, which include hydrogen bonding, halogen bonding, and van der Waals interactions.

The amino group (-NH₂) in this compound can act as a hydrogen bond donor, forming N-H···A interactions, where A is a hydrogen bond acceptor (e.g., a nitrogen or oxygen atom of a neighboring molecule). nih.govacs.orgnih.gov The nitrogen atom itself can also act as a hydrogen bond acceptor, though this is less common for anilines. The strength of these hydrogen bonds can be estimated using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. mdpi.com

The two chlorine atoms introduce the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). In this case, the chlorine atoms could form C-Cl···B interactions, where B is a Lewis basic site on an adjacent molecule. Studies on perhalogenated anilines have shown that both hydrogen and halogen bonds can coexist and compete in determining the supramolecular assembly. nih.govacs.orgnih.gov The electrostatic potential around the chlorine atoms would exhibit a region of positive potential (a σ-hole) along the extension of the C-Cl bond, which facilitates this interaction.

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorEstimated Strength (kcal/mol)
Hydrogen BondN-H (amino group)N, O, or other electronegative atom2 - 8
Halogen BondC-ClElectronegative atom or π-system1 - 5
π-π StackingAromatic RingAromatic Ring1 - 3
van der WaalsIsopropyl group, Aromatic ringNeighboring moleculesVariable, generally < 2

Note: The strength of these interactions is an estimation based on typical values found in the literature for similar functional groups.

Computational analysis of the molecular electrostatic potential (MEP) surface would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the sites most likely to engage in these intermolecular interactions. acs.org The blue regions on an MEP map indicate positive potential (electrophilic sites), while red regions indicate negative potential (nucleophilic sites). For this compound, one would expect to see negative potential around the amino nitrogen and positive potential on the amino hydrogens and the σ-holes of the chlorine atoms.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. nih.gov For 2,6-Dichloro-4-isopropylaniline, high-resolution NMR provides invaluable data on the chemical environment of each proton and carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 7.3120 - 130Singlet
Isopropyl CH2.9 - 3.330 - 35Septet
Isopropyl CH₃1.2 - 1.520 - 25Doublet
NH₂3.5 - 4.5-Broad Singlet
C-Cl-125 - 135-
C-N-140 - 150-
C-isopropyl-145 - 155-

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons. For this compound, a cross-peak between the methine proton of the isopropyl group and the methyl protons would be expected, confirming their direct connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the aromatic C-H, the isopropyl methine, and the isopropyl methyl groups. youtube.com

Interactive Data Table: Expected 2D-NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Cross-Peaks
COSY ¹H - ¹HIsopropyl CH ↔ Isopropyl CH₃
HSQC ¹H - ¹³C (direct)Aromatic CH ↔ Aromatic C
Isopropyl CH ↔ Isopropyl C
Isopropyl CH₃ ↔ Isopropyl C
HMBC ¹H - ¹³C (long-range)Isopropyl CH ↔ Aromatic C4, C3, C5
Isopropyl CH₃ ↔ Isopropyl CH, Aromatic C4
Aromatic CH ↔ Adjacent Aromatic C

NMR spectroscopy is also a powerful tool for investigating the conformational dynamics of molecules. rsc.orgmdpi.comresearchgate.net In this compound, the primary points of conformational flexibility are the rotation of the isopropyl group and the orientation of the amino group.

The rate of rotation around the C-C bond connecting the isopropyl group to the aromatic ring can be studied using variable temperature NMR experiments. At low temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for the two methyl groups of the isopropyl moiety, which are diastereotopic due to the planar chirality of the molecule. The energy barrier for this rotation could be determined by analyzing the coalescence temperature of these signals.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms. mdpi.com For instance, NOE experiments could potentially reveal interactions between the amino protons and the ortho-chloro substituents or the aromatic protons, shedding light on the preferred conformation of the amino group relative to the ring.

Advanced Mass Spectrometry for Mechanistic Pathway Tracing

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation patterns of this compound, which can help in its identification and in understanding its behavior in chemical reactions. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

While a specific mass spectrum for this compound was not found, the fragmentation pattern can be predicted based on related compounds. For instance, the mass spectrum of 4-isopropylaniline (B126951) shows a base peak at m/z 136.112, corresponding to the molecular ion [M+H]⁺. massbank.eu The mass spectrum of 2,6-dichloro-4-nitroaniline (B1670479) reveals characteristic fragmentation pathways. ufz.de For this compound, electron ionization (EI) would likely lead to the loss of a methyl group from the isopropyl substituent (a stable secondary carbocation) as a primary fragmentation step. Subsequent fragmentation could involve the loss of chlorine atoms or the entire isopropyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (predicted)Ion
205/207/209[M]⁺
190/192/194[M - CH₃]⁺
162/164[M - C₃H₇]⁺

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous picture of its solid-state conformation. nih.gov

Although a crystal structure for this compound is not available in the search results, analysis of similar structures allows for predictions. The planarity of the benzene (B151609) ring would be confirmed, and the precise orientation of the isopropyl and amino groups relative to the ring would be determined. Hydrogen bonding interactions between the amino groups of adjacent molecules in the crystal lattice would also be revealed, providing insight into the intermolecular forces governing the solid-state packing.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
C-C (aromatic) bond length~1.39 Å
C-N bond length~1.40 Å
C-Cl bond length~1.74 Å
C-C (isopropyl) bond length~1.53 Å
C-N-H bond angle~115-120°
Dihedral angle (plane of amino group vs. aromatic ring)Likely non-planar due to steric hindrance from ortho-chloro groups

Vibrational Spectroscopy for Probing Molecular Interactions

For this compound, characteristic vibrational frequencies would be observed for the N-H stretching of the amino group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and isopropyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and C-Cl stretching (in the lower frequency region, typically 600-800 cm⁻¹). ajeee.co.in The positions and shapes of these bands can be influenced by hydrogen bonding and other intermolecular interactions. Comparing the spectra of the solid sample with that of a solution could reveal information about the strength of these interactions in the condensed phase.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H stretch (asymmetric and symmetric)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2970
C=C stretch (aromatic)1400 - 1600
N-H bend1550 - 1650
C-H bend (aliphatic)1370 - 1470
C-N stretch1250 - 1350
C-Cl stretch600 - 800

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

Substituted anilines are fundamental building blocks in organic chemistry, and 2,6-Dichloro-4-isopropylaniline is a prime example of a specialized precursor for constructing intricate molecular frameworks. The amino group serves as a versatile nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, and arylation, enabling its incorporation into larger, more complex structures.

The steric hindrance provided by the two ortho-chloro groups influences the reactivity of the amine, often leading to selective mono-functionalization and providing a level of control that is difficult to achieve with less substituted anilines. This controlled reactivity is invaluable in multi-step syntheses where precision is paramount. Furthermore, the aniline (B41778) core can undergo various aromatic substitution reactions, allowing for the introduction of additional functional groups to build molecules with tailored electronic and physical properties for applications in pharmaceuticals, dyes, and specialty polymers.

Intermediates in Advanced Agrochemical Research

The 2,6-disubstituted aniline motif is a well-established pharmacophore in the agrochemical industry. The presence of substituents at these positions can enhance herbicidal or fungicidal activity while modulating environmental persistence and metabolic pathways in target organisms.

The 1,3,5-triazine (B166579) ring is the core of many widely used herbicides. These compounds are typically synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise addition of different nucleophiles. mdpi.com

This compound can serve as a key amine nucleophile in this process. Its reaction with cyanuric chloride would yield a dichlorotriazine intermediate, which can be further functionalized. This method is analogous to established procedures for producing herbicidal intermediates, such as the reaction of cyanuric chloride with isopropylamine (B41738) to form 2,4-dichloro-6-isopropylamino-s-triazine. google.com The bulky and electronically modified nature of this compound offers a pathway to novel triazine derivatives with potentially enhanced efficacy and crop selectivity.

Table 1: General Synthesis of Substituted Triazines from Cyanuric Chloride

StepReactant 1Reactant 2 (Nucleophile)ProductDescription
1Cyanuric ChlorideR¹-NH₂ (e.g., this compound)Dichloro-amino-triazineThe first, most reactive chlorine is displaced by an amine at low temperatures.
2Dichloro-amino-triazineR²-OH / R²-SH / R²-NH₂Monochloro-disubstituted-triazineA second nucleophile displaces another chlorine, often requiring higher temperatures.
3Monochloro-disubstituted-triazineR³-OH / R³-SH / R³-NH₂Fully Substituted TriazineThe final, least reactive chlorine is substituted under more forcing conditions.

This interactive table outlines the sequential substitution strategy for creating diverse triazine compounds.

The structural core of this compound is highly relevant to crop protection. For instance, the related compound 2,6-dichloro-4-nitroaniline (B1670479) (Dicloran) is a known agricultural fungicide used to control rot pathogens on fruits and vegetables. chemicalbook.comsigmaaldrich.com Similarly, 2,6-dichloro-4-aminophenol is a crucial intermediate in the synthesis of hexaflumuron, a benzoylurea (B1208200) insecticide. google.com

These examples underscore the value of the 2,6-dichloroaniline (B118687) scaffold. By starting with this compound, chemists can design and synthesize novel functionalized aniline intermediates. The isopropyl group can modulate lipophilicity, which is critical for the compound's uptake and transport within a plant or pest, while the dichloro-substitution pattern is a known contributor to biological activity. This makes the compound a valuable platform for developing next-generation agrochemicals with improved performance profiles.

Catalysis and Ligand Development

The development of new ligands is a driving force in the field of homogeneous catalysis, enabling more efficient and selective chemical transformations. nih.gov Sterically demanding ligands are particularly crucial for stabilizing reactive metal centers and controlling the stereochemical outcome of reactions.

Anilines with bulky substituents at the 2 and 6 positions, such as the well-studied 2,6-diisopropylaniline, are foundational for synthesizing a class of highly effective ligands, most notably β-diketiminate (BDI) ligands. researchgate.netresearchgate.net These ligands are prized for their ability to create a sterically protected pocket around a metal center, influencing its catalytic activity.

This compound, with its combination of steric bulk from the isopropyl group and the two chloro-atoms, is an excellent candidate for creating a new family of N-substituted ligands. The process would typically involve the condensation of the aniline with a β-diketone. The resulting ligands would be structurally similar to traditional BDI ligands but with distinct electronic properties imparted by the electron-withdrawing chlorine atoms. This modification can be used to fine-tune the Lewis acidity and redox potential of the coordinated metal center, potentially unlocking new catalytic reactivities or enhancing the performance of existing catalytic systems. researchgate.net

Table 2: Comparison of Aniline Precursors for Bulky Ligand Synthesis

CompoundKey Structural FeaturesPotential Impact on Ligand/Complex
2,6-DiisopropylanilineTwo ortho-isopropyl groupsHigh steric hindrance, electron-donating.
This compoundTwo ortho-chloro groups, one para-isopropyl groupHigh steric hindrance, electron-withdrawing character from Cl atoms.
2,6-DimethylanilineTwo ortho-methyl groupsModerate steric hindrance, electron-donating.

This interactive table compares the features of different substituted anilines used in ligand design.

Metal complexes supported by bulky ligands are widely used as catalysts in polymerization reactions. For example, research has shown that complexes derived from a related bis-aniline, 4,4'-methylenebis(2,6-diisopropylaniline), are effective catalysts for the ring-opening polymerization (ROP) of ε-caprolactone to produce biodegradable polymers. chemrestech.com

Following this precedent, metal complexes featuring ligands derived from this compound represent a promising area for exploration in polymerization catalysis. The unique electronic and steric environment created by these ligands could lead to catalysts with novel activity and selectivity in ROP of cyclic esters or in other important organic transformations, such as C-H functionalization or cross-coupling reactions. The ability to systematically modify the ligand by starting with this specific aniline provides a clear pathway for developing bespoke catalysts tailored to specific synthetic challenges.

Precursors for Functional Materials (e.g., specialty polymers, dyes)

The chemical compound this compound is a substituted aniline that, due to its specific molecular structure, holds potential as a precursor in the synthesis of various functional materials. While direct, documented applications in the synthesis of specialty polymers and dyes are not extensively reported in publicly available scientific literature, the reactivity of its functional groups—an aniline moiety, two chlorine atoms, and an isopropyl group—suggests its utility in these areas. The presence of the aniline group is particularly significant, as it is a common feature in the synthesis of a wide range of materials, including polyanilines and azo dyes.

The chlorine and isopropyl substituents on the aromatic ring can be expected to modulate the properties of any resulting polymers or dyes. For instance, the bulky isopropyl group and the electron-withdrawing chlorine atoms can influence the solubility, thermal stability, and electronic properties of the final material. These substituents can also affect the color of dyes by altering the electronic environment of the chromophore.

While specific research findings on the use of this compound as a precursor are limited, the established chemistries of closely related compounds provide a strong indication of its potential applications. For example, other substituted anilines are widely used in the chemical industry to produce a variety of functional materials.

One of the most well-established applications for aniline derivatives is in the synthesis of azo dyes. This class of dyes is characterized by the presence of an azo group (-N=N-) and is prepared through a two-step reaction involving diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The specific substituents on the aniline ring play a crucial role in determining the color and fastness properties of the resulting dye. For instance, the related compound 2,6-dichloro-4-nitroaniline is a known intermediate for azo dyestuffs. google.com

Another area where aniline derivatives are of significant interest is in the production of conducting polymers, particularly polyanilines. Polyanilines are valued for their electrical conductivity, environmental stability, and ease of synthesis. The properties of polyaniline can be tuned by the choice of substituents on the aniline monomer. While the direct polymerization of this compound is not documented, the principles of aniline polymerization suggest that it could be used to create a substituted polyaniline with unique properties.

Furthermore, substituted anilines can serve as building blocks for other functional materials, such as triarylmethane and diarylmethane dyes and polymers. google.com The synthesis of these materials often involves the reaction of an aniline derivative with an aldehyde or other carbonyl compound. The substituents on the aniline ring can influence the reactivity of the starting materials and the properties of the final products.

The following table summarizes the potential applications of this compound as a precursor for functional materials, based on the known applications of structurally similar compounds.

Potential Application Relevant Chemistry Examples of Related Precursors
Azo DyesDiazotization and coupling reactions2,6-dichloro-4-nitroaniline google.com
PolyanilinesOxidative polymerizationAniline, various substituted anilines
Triarylmethane and Diarylmethane Dyes/PolymersCondensation with aldehydes/carbonyls2,6-diisopropylaniline google.com

It is important to note that the data in this table represents potential applications based on chemical principles and the documented uses of related compounds, rather than established applications of this compound itself. Further research would be needed to fully explore and validate these potential uses.

Environmental Transformation and Fate Research

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2,6-dichloro-4-isopropylaniline, the primary abiotic degradation pathways are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Anilines are known to undergo photodegradation in the environment. The rate and mechanism of photolysis are influenced by factors such as the wavelength of light, the presence of photosensitizing agents (e.g., humic substances in water), and the chemical structure of the compound.

For chlorinated anilines, photolysis in aqueous solutions can proceed through mechanisms such as reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, and photooxidation, leading to the formation of various transformation products including phenols and other oxidized species. The presence of humic acids and algae in water can significantly increase the rate of photodegradation of anilines.

Table 1: Potential Photolytic Degradation Products of Substituted Anilines (Note: This table is based on general findings for substituted anilines and not specific to this compound due to a lack of available data.)

Precursor CompoundPotential Photolytic Degradation ProductsEnvironmental Compartment
Substituted AnilinesChloroanilines (through partial dechlorination), Phenols, Benzoquinones, Ring-cleavage productsAquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Anilines are generally resistant to hydrolysis under typical environmental pH conditions. However, the rate of hydrolysis can be influenced by pH, with faster degradation observed under highly acidic or basic conditions. For many substituted anilines, hydrolysis is not considered a major degradation pathway compared to photolysis and biodegradation.

Biotransformation Pathways

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in determining the environmental persistence of many organic pollutants.

The microbial degradation of chlorinated anilines can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Common initial steps in the biodegradation of these compounds include:

Dechlorination: The removal of chlorine atoms from the aromatic ring is a key step in the detoxification of chlorinated compounds. This can occur reductively under anaerobic conditions or oxidatively under aerobic conditions. For instance, studies on dichloroanilines have shown that anaerobic microorganisms can reductively dehalogenate them to monochloroanilines nih.gov.

Amine Oxidation: The amino group (-NH2) can be oxidized, often as an initial step in the degradation pathway. This can lead to the formation of corresponding phenols.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring is a common initial step in the aerobic degradation of aromatic compounds, making the ring more susceptible to cleavage.

Ring Cleavage: Following initial transformations, the aromatic ring can be opened by microbial enzymes (dioxygenases), leading to the formation of aliphatic intermediates that can be further metabolized.

The identification of microbial metabolites is essential for understanding the complete degradation pathway of a compound and assessing the potential toxicity of its transformation products. For chlorinated anilines, a variety of metabolites have been identified in laboratory and field studies. These can include partially dechlorinated anilines, aminophenols, and catechols.

Table 2: Potential Microbial Metabolites of Dichloroanilines (Note: This table is based on general findings for dichloroanilines and not specific to this compound due to a lack of available data.)

Precursor CompoundPotential Microbial MetabolitesType of Metabolism
DichloroanilinesMonochloroanilines, Aminophenols, ChlorocatecholsAerobic & Anaerobic

Persistence Studies in Environmental Compartments (e.g., soil, water)

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. It is often expressed as a half-life (the time it takes for half of the initial amount of the substance to disappear).

Studies on chlorinated anilines have shown that their persistence in soil and water can vary significantly depending on environmental conditions such as soil type, organic matter content, temperature, pH, and the presence of adapted microbial populations. In general, dichloroanilines are found to be more persistent in soil than monochloroanilines cdnsciencepub.comlibretexts.org. In anaerobic estuarine sediment, the half-lives of halogen-substituted anilines have been reported to range from 108 to 669 days iwaponline.com. The transformation of 3,4-dichloroaniline to 3-chloroaniline in anaerobic pond sediment was observed to have a lag period of 3 weeks, with complete transformation occurring after an additional 5 weeks nih.gov.

Table 3: General Persistence of Substituted Anilines in the Environment (Note: This table provides a qualitative overview based on data for various substituted anilines. Specific half-life data for this compound is not available.)

Compound ClassEnvironmental CompartmentGeneral PersistenceFactors Influencing Persistence
DichloroanilinesSoilMore persistent than monochloroanilinesSoil type, microbial activity, organic matter
DichloroanilinesWater (anaerobic sediment)Can be long (months to years)Acclimation of microbial populations

Advanced Analytical Techniques for Environmental Monitoring of Transformation Products

The environmental monitoring of this compound and its transformation products necessitates highly sensitive and selective analytical methodologies. The complexity of environmental matrices, such as soil, water, and sediment, coupled with the typically low concentrations of these compounds, presents a significant analytical challenge. Advanced analytical techniques, primarily centered around chromatography coupled with mass spectrometry, are indispensable for the identification and quantification of these substances.

Chromatographic Separation Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two principal separation techniques employed for the analysis of aniline (B41778) derivatives and their metabolites in environmental samples.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. For aniline derivatives, which can be thermally labile, derivatization is sometimes employed to improve their volatility and thermal stability, as well as to enhance the chromatographic peak shape and detector response. Common detectors used with GC for this class of compounds include the Flame Ionization Detector (FID), the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds like this compound, and the Nitrogen-Phosphorus Detector (NPD). However, for unambiguous identification and confirmation, GC is most powerfully coupled with a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is ideal for the analysis of a wide range of polar, non-volatile, and thermally labile compounds, which is often the case for transformation products of pesticides. Reversed-phase HPLC, using columns such as C18, is a common approach for separating aniline derivatives from complex environmental extracts. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation.

Mass Spectrometry Detection

Mass spectrometry (MS) has become the gold standard for the detection and identification of environmental contaminants due to its high sensitivity and specificity. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful tool for environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, after separation in the GC column, the analytes are ionized, most commonly by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions, provides a unique "fingerprint" of the compound, allowing for its confident identification by comparison to spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a dominant technique for the analysis of a broad spectrum of environmental pollutants, including the transformation products of this compound. Common ionization sources used in LC-MS for this purpose include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

Tandem Mass Spectrometry (MS/MS): For even greater selectivity and to overcome matrix interferences, tandem mass spectrometry (LC-MS/MS) is frequently employed. In this technique, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the certainty of identification and the accuracy of quantification, especially at trace levels.

Sample Preparation

Prior to instrumental analysis, a crucial step is the extraction and clean-up of the target analytes from the environmental matrix. The choice of the sample preparation technique depends on the nature of the sample (e.g., water, soil) and the physicochemical properties of the analytes.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from aqueous samples using an immiscible organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for the extraction of pesticide residues from solid matrices like soil and food. It involves an initial extraction with an organic solvent, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Detailed Research Findings

While specific studies on the environmental transformation products of this compound are not extensively available in the reviewed literature, research on structurally similar compounds, such as other chlorinated anilines and N-alkylanilines, provides valuable insights into the analytical approaches that would be employed. For instance, studies on the degradation of other chloroaniline-based herbicides have successfully utilized LC-MS/MS to identify and quantify various transformation products, including hydroxylated and dealkylated metabolites. The analytical methods are typically validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation).

The table below illustrates the type of data that would be generated in a study monitoring this compound and its potential transformation products in environmental samples using LC-MS/MS.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Potential Transformation Products

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Retention Time (min)
This compound204.0189.0161.0155.2
This compound-N-oxide220.0204.0176.0184.5
2,6-Dichloro-4-aminobenzyl alcohol192.0174.0146.0203.8
2,6-Dichloro-4-aminophenol178.0142.0114.0223.1

Future Research Directions and Concluding Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of halogenated anilines is a cornerstone of industrial chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and dyes. beilstein-journals.orgnih.govnih.gov However, traditional methods of aromatic halogenation often rely on harsh reagents and can generate significant environmental waste. taylorfrancis.com Future research must prioritize the development of green and sustainable synthetic methodologies applicable to 2,6-Dichloro-4-isopropylaniline.

Key areas for exploration include:

Mechanochemistry: The use of automated grinding and liquid-assisted grinding with agents like PEG-400 offers a metal-free, solvent-minimized approach. beilstein-journals.org Stoichiometry-controlled halogenation using N-halosuccinimides in a mechanochemical setup could provide a highly efficient and regioselective route to di-halogenated anilines. beilstein-journals.org

Alternative Halogenating Agents: Moving beyond traditional electrophilic aromatic substitution can reduce environmental impact. The treatment of aniline (B41778) precursors, such as N,N-dialkylaniline N-oxides, with thionyl chloride at low temperatures represents a promising strategy for selective ortho-chlorination. nih.govacs.org

Catalytic Hydrogenation Alternatives: The final step in many aniline syntheses involves the reduction of a nitro group. youtube.com While catalytic hydrogenation is common, it can be incompatible with aryl halides. Investigating milder reducing conditions, such as using metallic iron in acetic acid or stannous chloride (SnCl₂), could improve yields and functional group tolerance for precursors to this compound. youtube.com

Interactive Table 1: Comparison of Synthetic Routes for Dichloroanilines

MethodDescriptionPotential AdvantagesReference
Traditional Nitration/Reduction & HalogenationMulti-step process involving nitration of an aromatic precursor, followed by reduction to an aniline and subsequent chlorination using harsh reagents.Well-established procedures. youtube.com
Mechanochemical HalogenationCatalyst-free, solid-state grinding with N-chlorosuccinimide and a liquid-assisted grinding agent like PEG-400.Sustainable, rapid reaction times, high yields, reduced solvent waste, metal-free. beilstein-journals.org
N-Oxide Mediated HalogenationOxidation of an N,N-dialkylaniline to its N-oxide, followed by treatment with thionyl chloride for selective ortho-chlorination.High selectivity for ortho positions, avoids direct ring chlorination issues. nih.govacs.org

Development of Advanced Computational Models for Compound Prediction

Computational chemistry provides powerful tools for predicting molecular properties, thereby accelerating research and reducing the need for extensive empirical screening. mq.edu.auescholarship.org For this compound, advanced computational models can offer significant insights.

Future research should focus on:

Property Prediction: Utilizing simulations to predict fundamental physical and chemical properties such as solubility, pKa, and partition coefficients. This data is crucial for designing applications in areas like drug delivery and environmental science. Current challenges in this field include improving force field accuracy and conformational sampling. mq.edu.auescholarship.org

Reactivity and Bioactivity Screening: Computational models can predict the reactivity of the aniline group and the potential for the compound to interact with biological targets. For instance, a study on a complex molecule, MGL-3196, which contains a 3,5-dichloro-phenyl moiety, was guided by in silico docking predictions to identify a potent thyroid hormone receptor β agonist. nih.gov Similar approaches could rapidly screen this compound derivatives against various receptors.

Designing Molecular Libraries: Computational tools can be used to design virtual libraries of derivatives based on the this compound scaffold. By calculating the binding energies and interaction profiles of these virtual compounds, researchers can prioritize the synthesis of molecules with the highest probability of desired activity. acs.org

Expansion into Emerging Areas of Chemical Science

The structural motifs present in this compound suggest its potential utility in several advanced scientific fields. While halogenated anilines are known intermediates, this specific compound remains largely unexplored. nih.gov

Promising areas for expansion include:

Medicinal Chemistry: The discovery of MGL-3196, a drug candidate for dyslipidemia, highlights the value of the dichlorinated phenyl structure in designing selective receptor agonists. nih.gov The this compound core could serve as a valuable pharmacophore for developing new therapeutic agents targeting other nuclear hormone receptors or enzymes where its specific steric and electronic properties could confer high selectivity.

Agrochemicals: Chlorinated anilines are foundational components in the synthesis of herbicides and fungicides. nih.gov The unique combination of dichloro- and isopropyl- groups on the aniline ring could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.

Materials Science: Aromatic compounds are fundamental building blocks for high-performance polymers and plastics. openaccessjournals.com The rigidity and specific intermolecular interactions imparted by the halogen and alkyl substituents could make this compound a candidate monomer or additive for creating polymers with tailored thermal, optical, or electronic properties.

Integration of Multidisciplinary Approaches in this compound Research

Advancing the science of this compound will require a synergistic approach that transcends traditional disciplinary boundaries. The exploration of novel compounds is increasingly a multidisciplinary effort, combining expertise from organic synthesis, computational chemistry, and molecular biology. hilarispublisher.com

A holistic research program would integrate:

Computational Design: Utilizing advanced models to predict promising derivatives and their properties. mq.edu.auescholarship.org

Sustainable Synthesis: Employing green chemistry principles to synthesize the target molecules efficiently and responsibly. taylorfrancis.comhilarispublisher.com

Biological and Material Testing: Screening the synthesized compounds for activity in medicinal, agricultural, or material science applications through collaborative efforts.

Environmental Fate Analysis: Investigating the microbial degradation pathways of the compound to ensure its environmental sustainability. Studies on other halogenated aromatics have shown that bacteria and fungi can metabolize these compounds, and understanding these pathways is crucial for responsible development. nih.govnih.gov

By combining these diverse fields, the scientific community can systematically explore the properties and potential applications of this compound, paving the way for innovative discoveries in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2,6-Dichloro-4-isopropylaniline, and how should they be optimized?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity assessment, as these methods are validated for structurally similar halogenated anilines (e.g., 2,6-Dimethylaniline in GC/HPLC applications) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS), referencing protocols for nitroaniline derivatives . Optimize mobile phases (e.g., acetonitrile/water gradients for HPLC) and column temperatures (e.g., 30–40°C for GC) to resolve chlorine-substituted isomers.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow safety guidelines for halogenated anilines, including:

  • Use of fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Storage in amber glass containers at 2–8°C to prevent degradation.
  • Immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste protocols.
    • While no specific safety data exists for this compound, protocols for 2,6-Dichloro-4-(trifluoromethyl)aniline recommend avoiding open flames due to potential decomposition into toxic fumes (e.g., HCl, NOₓ) .

Q. What synthetic routes are effective for producing this compound at laboratory scale?

  • Methodological Answer : Adapt palladium-catalyzed cross-coupling strategies used for 2,6-diisopropylaniline derivatives :

Start with 2,6-dichloroaniline and perform Friedel-Crafts alkylation with isopropyl bromide under Lewis acid catalysis (e.g., AlCl₃).

Purify via column chromatography (silica gel, CH₂Cl₂/MeOH eluent) .

Confirm yield (typically 60–75%) and purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts, HRMS adducts) be resolved during characterization?

  • Methodological Answer :

  • Cross-validation : Compare experimental ¹H/¹³C NMR data with computational predictions (DFT calculations) to identify discrepancies caused by solvent effects or tautomerism .
  • Adduct management : Use ammonium formate in HRMS to minimize sodium/potassium adduct formation. For ambiguous peaks, perform tandem MS (MS/MS) fragmentation .
  • X-ray crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .

Q. What mechanistic insights govern substitution reactions at the para-position of this compound?

  • Methodological Answer :

  • Electrophilic substitution : The electron-withdrawing chlorine groups meta-direct further substitution. Use HNO₃/H₂SO₄ for nitration, monitoring regioselectivity via LC-MS .
  • Nucleophilic aromatic substitution : Activate the ring with Cu(I) catalysts for reactions with amines or thiols. For example, replace chlorine with piperidine at 120°C in DMF .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying temperatures and solvents .

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) and reaction pathways for dechlorination or oxidation .
  • Molecular docking : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, referencing similar aniline derivatives .
  • QSAR models : Corporate Hammett constants (σ) of substituents to predict bioactivity or environmental persistence .

Data Analysis and Experimental Design

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process optimization : Use design of experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design can identify optimal AlCl₃ concentration (0.5–1.2 equiv.) and reaction time (4–8 hrs) .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Use positive controls (e.g., chloramphenicol for antimicrobial studies) and replicate experiments across multiple cell lines .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets from divergent methodologies, such as receptor-based vs. whole-organism assays .

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2,6-Dichloro-4-isopropylaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.